Product packaging for Methyl octadec-10-en-6-ynoate(Cat. No.:CAS No. 62203-94-5)

Methyl octadec-10-en-6-ynoate

Cat. No.: B14555510
CAS No.: 62203-94-5
M. Wt: 292.5 g/mol
InChI Key: PPSIAGRWNQOBKF-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Methyl Esters (FAMEs) Research

Unsaturated Fatty Acid Methyl Esters (FAMEs) are esters of fatty acids that contain one or more double or triple bonds in their hydrocarbon chain. They are key components of biodiesel and are widely used as starting materials in the oleochemical industry for the production of detergents, lubricants, and other specialty chemicals. Research in this area often focuses on the modification of the unsaturation to create new functionalized molecules. aocs.org FAMEs derived from vegetable oils, such as methyl oleate (B1233923) and methyl linoleate, are common subjects of investigation. nih.gov Methyl octadec-10-en-6-ynoate, while not as common as some other FAMEs, is of particular interest due to its conjugated system of a double and a triple bond, which offers unique reactivity.

Structural Uniqueness: Characterization of the Conjugated Enyne System (Alkene and Alkyne)

The defining feature of this compound is its conjugated enyne system. This arrangement, where a carbon-carbon double bond (alkene) is directly connected to a carbon-carbon triple bond (alkyne), results in a unique electronic structure. This conjugation allows for delocalization of π-electrons across the four-carbon unit, influencing the molecule's spectroscopic properties and chemical reactivity. The specific placement of the enyne system at the 6th and 10th positions of the eighteen-carbon chain, along with the methyl ester group, provides a molecule with distinct hydrophilic and hydrophobic regions and multiple reactive sites.

Broad Research Significance and Interdisciplinary Relevance within Chemical Sciences

The study of molecules like this compound holds significance across various disciplines within the chemical sciences. For organic chemists, it presents a challenging and interesting target for synthesis and a versatile platform for developing new synthetic methodologies. The conjugated enyne moiety is a precursor to a variety of other functional groups and can participate in a range of pericyclic and metal-catalyzed reactions. In materials science, the ability of such molecules to undergo polymerization or be incorporated into larger structures makes them potential monomers for novel polymers with tailored properties. Furthermore, as a derivative of a fatty acid, it is rooted in the study of natural products and biorenewable resources, aligning with the principles of green chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B14555510 Methyl octadec-10-en-6-ynoate CAS No. 62203-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62203-94-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-10-en-6-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3

InChI Key

PPSIAGRWNQOBKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCC#CCCCCC(=O)OC

Origin of Product

United States

Nomenclature and Stereochemical Considerations of Methyl Octadec 10 En 6 Ynoate

Systematic IUPAC Naming Conventions for Enyne Fatty Acid Esters

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and consistency. For enyne fatty acid esters like methyl octadec-10-en-6-ynoate, the nomenclature rules address the ester, alkene, and alkyne functional groups present in the molecule.

The naming process for these compounds follows a set of established rules:

The name of the alkyl group from the alcohol is stated first. In this case, it is "methyl". uiuc.edulibretexts.org

The parent hydrocarbon chain containing the principal functional group (the ester) and the maximum number of double and triple bonds is identified. Here, it is an eighteen-carbon chain, indicated by "octadec".

The positions of the double and triple bonds are indicated by locants (numbers). The chain is numbered to give the lowest possible numbers to the multiple bonds, with the alkene taking precedence if there is a choice. ucalgary.caausetute.com.au For this compound, the double bond is at position 10 and the triple bond is at position 6.

The presence of a double bond is denoted by the suffix "-en-", and a triple bond by "-yn-". ucalgary.camasterorganicchemistry.com When both are present, the "-en-" suffix comes before "-yn-". ucalgary.ca

The ester functional group is indicated by the suffix "-oate", replacing the "-oic acid" of the corresponding carboxylic acid. uiuc.edulibretexts.org

Therefore, the systematic IUPAC name is This compound . The name clearly communicates the presence of a methyl ester, an eighteen-carbon chain, a double bond at the 10th carbon, and a triple bond at the 6th carbon.

Isomeric Forms and their Academic Significance

The presence of both a double bond and a triple bond in the carbon chain of this compound allows for the existence of various isomers. These isomers have the same molecular formula but different structural arrangements, which can lead to different physical and chemical properties.

The double bond at position 10 can exist in two different geometric configurations: cis (Z) or trans (E). quora.comchemguide.co.uk This type of isomerism arises from the restricted rotation around the carbon-carbon double bond. wou.edu

(Z)-isomer (zusammen): The substituent groups with higher priority on each carbon of the double bond are on the same side. quora.comchemguide.co.uk

(E)-isomer (entgegen): The substituent groups with higher priority on each carbon of the double bond are on opposite sides. quora.comchemguide.co.uk

The specific geometric configuration can significantly impact the molecule's shape and, consequently, its biological activity. washington.edu For instance, research on other fatty acid isomers has demonstrated that cis and trans isomers can have different effects on metabolic processes. nih.govnih.gov

Table 1: Geometric Isomers of this compound

Isomer Name Configuration at C10
Methyl (10E)-octadec-10-en-6-ynoate trans
Methyl (10Z)-octadec-10-en-6-ynoate cis

Positional isomerism occurs when the functional groups (in this case, the double and triple bonds) are located at different positions on the carbon chain. vaia.com While the subject compound is specifically this compound, it is part of a larger family of octadecenoate and octadecynoate isomers.

Studies on various octadecenoic acid isomers have shown that the position of the double bond can influence their metabolic fate and biological effects. nih.govresearchgate.net For example, different positional isomers of octadecenoic acid are oxidized at different rates by mitochondria. nih.gov Similarly, the location of the triple bond in octadecynoates would also be expected to influence their chemical reactivity and biological properties. The interplay of both a double and a triple bond, as in an enyne system, creates a wide array of potential positional isomers with unique characteristics.

Table 2: Examples of Positional Isomers in the Octadecenoate and Octadecynoate Family

Compound Name Position of Unsaturation
Methyl oleate (B1233923) (methyl cis-9-octadecenoate) Double bond at C9
Methyl trans-10-octadecenoate Double bond at C10 nih.govchemspider.com
Methyl 12(Z)-octadecenoate Double bond at C12 caymanchem.com
Methyl octadec-9-en-6-ynoate Double bond at C9, Triple bond at C6 naturalproducts.net
Methyl octadec-6-en-10-ynoate Double bond at C6, Triple bond at C10 epa.gov
Methyl octadec-2-en-6-ynoate Double bond at C2, Triple bond at C6 vulcanchem.com
Methyl octadec-12-en-8-ynoate Double bond at C12, Triple bond at C8 vulcanchem.com

Stereoisomeric Potential and Diastereomeric Considerations

Beyond geometric isomerism, the potential for stereoisomerism in this compound arises if chiral centers are present. A chiral center is a carbon atom attached to four different groups. In the basic structure of this compound, there are no chiral centers. However, modifications to the chain, such as hydroxylation or other substitutions, could introduce chirality.

If a chiral center were introduced, the molecule could exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgmasterorganicchemistry.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. masterorganicchemistry.com

For instance, if a hydroxyl group were added at a position other than the unsaturated carbons, two enantiomers (R and S) would be possible for that specific positional isomer. If the molecule contained two chiral centers, it could exist as up to four stereoisomers (RR, SS, RS, and SR). libretexts.org The RS and SR isomers would be diastereomers of the RR and SS isomers. The precise spatial arrangement of atoms in these stereoisomers can be critical for their interaction with biological systems, such as enzymes and receptors, which are often stereospecific. nih.gov

Occurrence and Isolation Strategies in Biological and Environmental Systems

Methodologies for Analytical Extraction and Primary Purification from Biological Matrices

Although Methyl octadec-10-en-6-ynoate has not been isolated from a natural source, the methodologies for its potential extraction and purification can be inferred from established protocols for other acetylenic and polyunsaturated fatty acids found in biological matrices. aocs.orgnih.gov These strategies generally involve a multi-step process beginning with lipid extraction, followed by derivatization and chromatographic purification.

Initial Lipid Extraction

The first step involves the extraction of total lipids from the biological source (e.g., crushed seeds, microbial biomass, or marine organisms). This is typically achieved using solvent extraction methods. A common approach is a Soxhlet extraction using a mixture of dichloromethane (B109758) and methanol (B129727) (DCM:MeOH) to ensure the recovery of lipids across a range of polarities. nih.gov Other solvents like petroleum ether or ethanol (B145695) can also be employed, depending on the target matrix. nih.govnih.gov

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Once the total lipid extract is obtained, the fatty acids are typically converted into their methyl esters (FAMEs) for improved volatility and stability, which is essential for subsequent analysis and purification by gas chromatography. nih.gov This derivatization is commonly performed through acid- or base-catalyzed transesterification. A widely used method involves reacting the lipid extract with a reagent like boron trifluoride (BF₃) in methanol or methanolic sodium hydroxide. nih.gov For free fatty acids, reagents like diazomethane (B1218177) can also be used, though less commonly due to safety concerns. wikipedia.org

Primary Purification and Isolation

Following esterification, the resulting mixture of FAMEs is subjected to chromatographic techniques to isolate the target compound, this compound, from other fatty acid esters.

Argentation (Silver-Ion) Chromatography: This technique is highly effective for separating unsaturated fatty acid esters based on the number, geometry, and position of their double and triple bonds. nih.govwikipedia.org The stationary phase, typically silica (B1680970) gel impregnated with silver nitrate, forms reversible polar complexes with the π-electrons of the unsaturated bonds. Compounds are eluted in order of increasing unsaturation; saturated FAMEs elute first, followed by monounsaturated, and then polyunsaturated FAMEs. The triple bond in an acetylenic fatty acid like this compound would lead to strong retention, allowing for its separation from less unsaturated compounds. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is another powerful tool for purifying FAMEs. Current time information in Bangalore, IN. Separation is based on hydrophobicity, which is influenced by both chain length and the degree of unsaturation. In RP-HPLC, more saturated and longer-chain FAMEs are retained more strongly. This method can effectively separate FAMEs with the same degree of unsaturation but different chain lengths. Current time information in Bangalore, IN.

Supercritical Fluid Chromatography (SFC): SFC, often using supercritical CO₂ as the mobile phase, offers an environmentally friendly alternative to liquid chromatography for purifying acetylenic fatty acids. aocs.org It has been successfully used to isolate compounds like ximenynic acid from seed oil ethyl esters to high purity in a single step. aocs.org

The table below summarizes the common methodologies that would be applicable for the extraction and purification of this compound.

Methodology Stage Technique Description Relevant Compounds Handled Reference
Lipid Extraction Solvent Extraction (e.g., Soxhlet)Extraction of total lipids from a biological matrix using organic solvents.General Lipids, Fatty Acids nih.gov
Derivatization TransesterificationConversion of triacylglycerols and other lipids into Fatty Acid Methyl Esters (FAMEs) for chromatographic analysis.Polyunsaturated Fatty Acids nih.govnih.gov
Purification Argentation ChromatographySeparation of FAMEs based on the number and type of unsaturated bonds.Polyunsaturated & Acetylenic Fatty Acids nih.govwikipedia.org
Purification Reversed-Phase HPLC (RP-HPLC)Separation of FAMEs based on chain length and degree of unsaturation.Polyunsaturated Fatty Acid Methyl Esters Current time information in Bangalore, IN.
Purification Supercritical Fluid Chromatography (SFC)Purification using a supercritical fluid as the mobile phase, effective for acetylenic fatty acids.Acetylenic Polyunsaturated Fatty Acids aocs.org

Chemical Synthesis and Derivatization of Methyl Octadec 10 En 6 Ynoate

Targeted Chemical Modifications and Functionalization Reactions

The alkene and alkyne moieties in Methyl octadec-10-en-6-ynoate are reactive sites that can be selectively functionalized to produce a variety of derivatives. The non-conjugated nature of the enyne system allows for regioselective reactions targeting either the double or the triple bond.

The carbon-carbon double bond at the C10 position is a prime target for various addition reactions.

Catalytic hydrogenation is a fundamental reaction to reduce unsaturated bonds. wikipedia.org The outcome of the hydrogenation of this compound can be controlled by the choice of catalyst and reaction conditions to achieve different levels of saturation.

Selective Hydrogenation to an Alkyne: While less common for non-conjugated enynes, specific catalysts can be employed to selectively reduce the alkene in the presence of an alkyne. However, more typically, the alkyne is more reactive towards hydrogenation. To achieve partial hydrogenation of an alkyne to a cis-alkene, a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used. wikipedia.orgiitk.ac.in This prevents over-reduction to the alkane.

Complete Hydrogenation to an Alkane: To reduce both the double and triple bonds to yield Methyl octadecanoate, a more active catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) is used under a hydrogen atmosphere. masterorganicchemistry.com These catalysts are highly effective and will typically reduce both sites of unsaturation completely. wikipedia.org

The table below summarizes hydrogenation outcomes.

Table 3: Catalytic Hydrogenation of this compound
Desired Product Catalyst Conditions Result
Methyl octadec-6-ynoate Selective catalyst (challenging) H₂, specific solvent/temp Reduction of C=C while preserving C≡C.
Methyl (Z)-octadec-6,10-dienoate Lindlar Catalyst H₂, solvent (e.g., hexane) Selective reduction of the alkyne to a cis-alkene. iitk.ac.in
Methyl octadecanoate Pd/C or PtO₂ H₂, solvent (e.g., ethanol (B145695), ethyl acetate) Complete saturation of both C=C and C≡C bonds. masterorganicchemistry.com

The alkene moiety can be selectively oxidized to an epoxide, a versatile three-membered ring intermediate.

Epoxidation: The epoxidation of the C10 double bond in this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally selective for the more electron-rich double bond over the triple bond. Fungal peroxygenases have also been shown to be effective biocatalysts for the selective epoxidation of unsaturated fatty acids and their esters. csic.es The epoxidation of non-conjugated cis-olefins can be performed enantioselectively using chiral dioxiranes, offering control over the stereochemistry of the resulting epoxide. nih.gov

Ring-Opening Transformations: The resulting epoxide, Methyl 10,11-epoxyoctadec-6-ynoate, is a valuable intermediate due to the ring strain of the oxirane, which makes it susceptible to nucleophilic attack. rsc.orgnih.gov The ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the conditions. libretexts.org

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the nucleophile (e.g., water, alcohol) will typically attack the more substituted carbon atom of the epoxide.

Base-Catalyzed Ring-Opening: Under basic conditions, the nucleophile will attack the less sterically hindered carbon atom of the epoxide in an Sₙ2-type reaction. libretexts.org

This allows for the introduction of a wide range of functional groups. For example, hydrolysis (using water as the nucleophile) leads to a diol, while alcoholysis yields an ether-alcohol, and reaction with amines produces amino-alcohols. rsc.orgscience.gov

The table below details these transformations.

Table 4: Epoxidation and Ring-Opening of the Alkene Moiety
Reaction Reagents Product
Epoxidation m-CPBA or other peroxy acids Methyl 10,11-epoxyoctadec-6-ynoate
Ring-Opening (Hydrolysis) H₃O⁺ or OH⁻/H₂O Methyl 10,11-dihydroxyoctadec-6-ynoate
Ring-Opening (Alcoholysis) ROH, H⁺ or RO⁻ Methyl 10-hydroxy-11-alkoxyoctadec-6-ynoate
Ring-Opening (Aminolysis) RNH₂, H⁺ or base Methyl 10-amino-11-hydroxyoctadec-6-ynoate

Selective Reactions of the Alkene Moiety

Halogenation and Hydrohalogenation Across the Double Bond

While the primary focus of many studies is on the more reactive alkyne group, the double bond in enyne systems like this compound can undergo halogenation and hydrohalogenation. These reactions proceed via electrophilic addition mechanisms. In halogenation, diatomic halogens (e.g., Br₂ or Cl₂) add across the double bond, typically forming a dihaloalkane. The reaction is expected to proceed through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl) across the double bond. In accordance with Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom of the double bond that already bears more hydrogen atoms. However, in the case of the C10-C11 double bond in this compound, both carbons have one hydrogen atom, which can lead to a mixture of regioisomers. The presence of radical initiators can lead to anti-Markovnikov addition for HBr. The reactivity of the double bond can be influenced by the presence of the nearby alkyne, but under controlled conditions, selective reaction at the alkene is feasible.

Selective Reactions of the Alkyne Moiety

The carbon-carbon triple bond is a highly versatile functional group, and its reactions in enynes are of significant interest for generating molecular complexity.

Partial hydrogenation of the alkyne in this compound allows for the stereoselective formation of either a Z-(cis) or E-(trans) alkene, providing access to different geometric isomers of the resulting diene.

Z-Selectivity: The conversion of the alkyne to a cis-alkene is commonly achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. wikipedia.orgiitk.ac.in This heterogeneous catalyst consists of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalytic poison like lead acetate or quinoline. wikipedia.orgchemistrytalk.org The poison deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. iitk.ac.inchemistrytalk.org The hydrogenation occurs with syn-addition of hydrogen atoms to the surface of the catalyst, resulting in the formation of the Z-alkene. wikipedia.orgchemistrytalk.org

E-Selectivity: To obtain the trans-alkene, a dissolving metal reduction is typically employed, most commonly using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. jove.combyjus.commasterorganicchemistry.com In this reaction, solvated electrons add to the alkyne to form a radical anion. jove.com This intermediate is protonated by the ammonia solvent, and a second electron transfer followed by another protonation yields the trans-alkene, which is the thermodynamically more stable isomer. byjus.com

Table 1: Conditions for Stereoselective Alkyne Hydrogenation

Desired Product Isomer Reagents Key Characteristics
Z-(cis)-Alkene H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) Heterogeneous catalysis, syn-addition of hydrogen. wikipedia.orgchemistrytalk.org
E-(trans)-Alkene Na (or Li), liquid NH₃ Dissolving metal reduction, formation of the more stable trans product. jove.commasterorganicchemistry.com

The addition of water or a borane (B79455) across the triple bond can be used to introduce carbonyl or hydroxyl groups with specific regioselectivity.

Hydration: The hydration of internal alkynes, such as the one in this compound, can be catalyzed by mercury salts or, more recently, by gold catalysts. nih.govresearchgate.netrsc.org For an unsymmetrical internal alkyne, this reaction can produce a mixture of two ketones. However, the regioselectivity can be influenced by the electronic and steric environment around the alkyne. Gold-catalyzed hydration reactions, in particular, have shown high regioselectivity in various enyne systems. nih.govusp.br

Hydroboration-Oxidation: Hydroboration of an alkyne, followed by oxidation, is a powerful method for producing carbonyl compounds. aakash.ac.instudysmarter.co.uk To prevent double addition across the alkyne, a sterically hindered borane reagent like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is used. libretexts.orgmasterorganicchemistry.com The boron atom adds to the less sterically hindered carbon of the alkyne in a syn-fashion. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the corresponding aldehyde or ketone. masterorganicchemistry.com For internal alkynes, this reaction can yield ketones. aakash.ac.in

The alkyne functionality in this compound is a suitable handle for cycloaddition reactions. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". idtdna.comorganic-chemistry.orgsigmaaldrich.com This reaction involves the [3+2] cycloaddition between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. idtdna.comorganic-chemistry.org While this reaction is most efficient with terminal alkynes, internal alkynes can also participate, although they may require more forcing conditions. This methodology allows for the covalent linking of the fatty acid ester chain to other molecules bearing an azide group, such as biomolecules, polymers, or fluorescent tags, in a highly efficient and specific manner. sigmaaldrich.comrsc.org

Reactions Involving Both Unsaturated Centers

Certain catalytic systems can engage both the double and triple bonds, leading to significant structural modifications of the entire carbon skeleton.

Enyne metathesis is a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, such as Grubbs' catalysts. chim.itnih.gov In an intermolecular enyne cross-metathesis, the alkene and alkyne functionalities react to form a conjugated 1,3-diene. organic-chemistry.orgnih.gov This reaction can be used to couple this compound with other alkenes, effectively modifying the chain length and introducing new functional groups. beilstein-journals.orgthieme-connect.de

The mechanism generally involves the formation of a ruthenacyclobutane intermediate. organic-chemistry.org The reaction can be driven by the formation of a volatile alkene, such as ethylene, which helps to push the equilibrium towards the desired product. nih.gov Enyne metathesis has been widely applied in the synthesis of complex molecules and natural products, demonstrating its utility for creating diverse and intricate molecular architectures from simpler enyne precursors. chim.itbeilstein-journals.org The stereoselectivity of the newly formed double bond in the diene product is often a key consideration in these transformations. thieme-connect.de

Table 2: Summary of Key Reactions and Products

Section Reaction Type Reagents/Catalysts Product Functional Group
4.2.2.1 Z-Selective Hydrogenation H₂, Lindlar's Catalyst Z-Diene
4.2.2.1 E-Selective Hydrogenation Na, NH₃ E-Diene
4.2.2.2 Hydration H₂O, Au or Hg catalyst Ketone
4.2.2.2 Hydroboration-Oxidation 1. R₂BH 2. H₂O₂, NaOH Ketone
4.2.2.3 Azide-Alkyne Cycloaddition R-N₃, Cu(I) catalyst 1,2,3-Triazole
4.2.3.1 Enyne Cross-Metathesis Alkene, Grubbs' Catalyst Conjugated Diene
Oxidative Cleavage Reactions for Shorter Chain Products

The carbon-carbon double and triple bonds within this compound are susceptible to oxidative cleavage, a process that breaks these bonds to form shorter-chain molecules with oxygen-containing functional groups. This method is a valuable synthetic strategy for producing a variety of valuable bifunctional molecules from fatty acid derivatives. mdpi.comrsc.org Common reagents for this transformation include ozone (O₃) and potassium permanganate (B83412) (KMnO₄). libretexts.orgbyjus.comlibretexts.orgyoutube.comlibretexts.org

Ozonolysis, the reaction with ozone, is a widely used method for cleaving carbon-carbon multiple bonds. libretexts.orgbyjus.com The reaction proceeds through the formation of an unstable primary ozonide, which then rearranges to a more stable ozonide intermediate. Subsequent work-up conditions determine the final products. Reductive work-up, often using zinc dust or dimethyl sulfide, typically yields aldehydes and ketones. In contrast, oxidative work-up, using hydrogen peroxide, results in the formation of carboxylic acids. byjus.com In the case of this compound, ozonolysis would be expected to cleave both the double and triple bonds, leading to a mixture of shorter-chain products. The triple bond cleavage generally yields carboxylic acids, while the double bond cleavage can produce either aldehydes or carboxylic acids depending on the work-up. libretexts.orgbyjus.comlibretexts.org

Potassium permanganate is another powerful oxidizing agent capable of cleaving enynes. libretexts.orgyoutube.comlibretexts.org The reaction conditions, such as temperature and pH, significantly influence the outcome. Under strong conditions (e.g., heat, basic pH), KMnO₄ will cleave the carbon-carbon multiple bonds, typically affording carboxylic acids. libretexts.orgyoutube.com For a terminal alkyne, this process can lead to the formation of a carboxylic acid and carbon dioxide. youtube.com When applied to this compound, strong permanganate oxidation would be expected to yield a mixture of dicarboxylic acids and other shorter-chain carboxylic acids.

The table below summarizes the expected shorter-chain products from the oxidative cleavage of this compound under different conditions.

Oxidative Cleavage MethodReagentsExpected Shorter Chain Products
Ozonolysis (Oxidative Work-up)1. O₃; 2. H₂O₂Heptanedioic acid, Azelaic acid
Ozonolysis (Reductive Work-up)1. O₃; 2. Zn/H₂O or (CH₃)₂SHeptanedial, Azelaic aldehyde methyl ester
Strong Permanganate OxidationKMnO₄, OH⁻, heatHeptanedioic acid, Azelaic acid
Multi-Component Reactions Leveraging Enynone Reactivity

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. rug.nlorganic-chemistry.org The enynone functionality, characterized by a conjugated system of a carbon-carbon double bond and a triple bond, is a versatile substrate for such reactions. While specific MCRs involving this compound are not extensively documented, the reactivity of the enynone motif allows for the prediction of its potential participation in various known MCRs.

One of the most well-known MCRs involving alkynes is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. beilstein-journals.orgresearchgate.netpku.edu.cn In an intramolecular Pauson-Khand reaction of an enyne, the double and triple bonds are already present in the same molecule. oup.com The regioselectivity of this reaction can be influenced by the tether length and substitution pattern of the enyne. pku.edu.cn For a 1,n-enyne, this reaction can lead to the formation of bicyclic systems. oup.com

The reactivity of the enynone system can also be harnessed in other MCRs. For instance, enynones can participate in cascade reactions initiated by the addition of a nucleophile to the triple bond, followed by cyclization involving the double bond. The specific outcomes of these reactions would depend on the nature of the other components and the catalysts employed. Such reactions can lead to the formation of diverse heterocyclic and carbocyclic structures. dntb.gov.ua

The table below outlines potential multi-component reactions for a generic enynone, which could be applicable to this compound, and the potential complex products that could be synthesized.

Multi-Component ReactionReactantsPotential Product Class
Intramolecular Pauson-Khand ReactionEnyne, CO, Co₂(CO)₈Bicyclic cyclopentenones
Nucleophile-initiated CascadeEnyne, Nucleophile, ElectrophileFunctionalized carbocycles/heterocycles
[2+2+2] CycloadditionEnyne, Aryl Halide, Pd(0) catalystFused tricyclic compounds

Advanced Catalytic Approaches in Enyne Fatty Acid Ester Synthesis and Transformation

Transition Metal Catalysis for Selective Bond Formation and Transformation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for the selective formation and transformation of chemical bonds. In the context of enyne fatty acid esters like this compound, transition metal catalysts play a crucial role in both their synthesis and subsequent functionalization. nih.govrsc.orgrsc.org

The synthesis of the 1,3-enyne motif itself often relies on transition metal-catalyzed cross-coupling reactions. nih.gov A prominent example is the Sonogashira reaction, which couples a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. nih.gov Other metals like iron and copper have also been employed in catalytic systems for enyne synthesis. nih.gov These methods allow for the controlled construction of the conjugated enyne system found in this compound.

Once the enyne fatty acid ester is formed, transition metal catalysts can be used to selectively transform the double or triple bond. For instance, palladium-catalyzed reactions are known to facilitate various carbocyclizations and cycloadditions of enynes. acs.org Depending on the reaction conditions and the catalytic system, it is possible to achieve [2+2], [2+2+2], or ene-type reactions, leading to a diverse array of carbocyclic and heterocyclic structures. acs.org Copper catalysis has also emerged as a powerful tool for the functionalization of enynes, enabling hydro- and borofunctionalizations, as well as radical difunctionalizations and cyclizations. rsc.org

The table below provides examples of transition metal-catalyzed transformations that could be applied to enyne fatty acid esters.

Catalytic TransformationCatalyst SystemResulting Functionality/Structure
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, amine base1,3-Enyne synthesis
Pauson-Khand ReactionCo₂(CO)₈Cyclopentenone formation
Enyne CycloisomerizationPd(OAc)₂, PPh₃Carbocyclic/heterocyclic rings
Copper-Catalyzed BorofunctionalizationCu catalyst, B₂pin₂Borylated dienes

Organocatalysis in Stereoselective Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in asymmetric synthesis, providing a valuable alternative to metal-based catalysts. ntnu.edu.tw For enyne fatty acid esters, organocatalysis offers powerful strategies for stereoselective functionalization, enabling the synthesis of chiral molecules with high enantiomeric excess. ntnu.edu.twuni-regensburg.de

The conjugated enynone system is an excellent substrate for various organocatalytic transformations. Chiral amines, such as proline and its derivatives, can react with the enone moiety to form chiral enamines or iminium ions. uni-regensburg.de These activated intermediates can then undergo stereoselective reactions with various nucleophiles and electrophiles. For example, the conjugate addition of nucleophiles to the enone system, catalyzed by a chiral secondary amine, can proceed with high enantioselectivity, leading to the formation of chiral products.

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can mediate the functionalization of enynes. acs.org NHCs can activate aldehydes to form Breslow intermediates, which can then participate in reactions with the enyne system. This can lead to, for example, the acylalkylation of 1,3-enynes to produce allenic ketones. acs.org

The table below illustrates potential organocatalytic reactions for the stereoselective functionalization of enyne fatty acid esters.

Organocatalytic ReactionCatalyst TypeType of StereocontrolPotential Chiral Product
Conjugate AdditionChiral secondary amine (e.g., Proline)EnantioselectiveChiral β-functionalized enones
Michael AdditionChiral squaramide or thioureaEnantioselectiveChiral adducts
AcylalkylationN-Heterocyclic Carbene (NHC)---Allenic ketones
Dienamine CatalysisChiral primary amineEnantioselective γ-functionalizationChiral γ-substituted enones

Biosynthetic Pathways and Biotransformations of Methyl Octadec 10 En 6 Ynoate

Putative Biosynthetic Routes to Enyne Fatty Acids in Biological Systems

The biosynthesis of fatty acids is a fundamental metabolic process in most organisms, typically initiated from acetyl-CoA and involving iterative chain elongation with malonyl-CoA units. nih.gov The generation of unique structures, such as the enyne moiety (a conjugated system of a double and a triple bond) found in Methyl octadec-10-en-6-ynoate, requires specialized enzymatic machinery not present in all organisms.

The putative biosynthesis of the parent fatty acid, octadec-10-en-6-ynoic acid, is hypothesized to start from a common C18 saturated fatty acid precursor, such as stearic acid. The formation of the distinctive enyne functional group likely proceeds through a series of desaturation and dehydrogenation steps catalyzed by specific enzymes. A plausible, though speculative, pathway would involve:

Initial Desaturation: A fatty acid desaturase enzyme introduces a double bond into the saturated acyl chain.

Acetylenic Bond Formation: A specialized class of enzymes, known as acetylenases (which are often modified desaturases), would then catalyze the conversion of a double bond into a triple bond. This is a key step in forming the "ynoate" part of the molecule.

Second Desaturation: Another desaturation event would create the "en" part of the enyne system at a different position on the fatty acid chain.

Esterification: Finally, the carboxylic acid group of the resulting octadec-10-en-6-ynoic acid is esterified with methanol (B129727) to form this compound. This reaction can be catalyzed by specific methyltransferase enzymes.

This proposed pathway is based on known mechanisms for the biosynthesis of other acetylenic fatty acids in various plant and fungal species. The precise sequence and enzymes involved would be specific to the organism producing the compound.

Enzymatic Transformations and Biocatalysis

This compound, with its ester linkage and unsaturated bonds, is a substrate for several classes of enzymes that can modify its structure.

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. researchgate.net In low-water environments, their activity can be reversed to catalyze the synthesis of esters (esterification) or the exchange of an ester's alcohol or acid moiety (transesterification). researchgate.netresearchgate.net this compound can participate in such reactions. For instance, a lipase (B570770) could catalyze the transesterification of the methyl ester with a different alcohol to produce a new ester, or with a sugar to create a sugar fatty acid ester. nih.gov These reactions are valuable for creating novel bioactive molecules or modifying the compound's physical properties. researchgate.net

Table 1: Potential Lipase-Mediated Reactions

Reaction Type Reactants Potential Product(s)
Hydrolysis This compound + H₂O Octadec-10-en-6-ynoic acid + Methanol
Transesterification This compound + Ethanol (B145695) Ethyl octadec-10-en-6-ynoate + Methanol

The double and triple bonds within this compound are potential targets for oxidoreductase enzymes. These enzymes catalyze oxidation-reduction reactions. For example, cytochrome P450 monooxygenases could epoxidize the double bond or hydroxylate adjacent positions. Other oxidoreductases might reduce the triple bond.

Hydrolases, particularly esterases, are enzymes that break bonds via the addition of water. An esterase could hydrolyze the methyl ester bond of this compound, releasing the free fatty acid (octadec-10-en-6-ynoic acid) and methanol. youtube.com This is a common metabolic reaction for processing fatty acid esters within a cell.

Table 2: Potential Oxidoreductase and Hydrolase Transformations

Enzyme Class Action on this compound Potential Product
Oxidoreductase Epoxidation of the C10-C11 double bond Methyl 10,11-epoxy-octadec-6-ynoate
Oxidoreductase Hydroxylation at a carbon adjacent to the unsaturation Hydroxylated derivatives

Metabolic Fates in Model Biological Systems (excluding human and clinical studies)

In model biological systems like microorganisms or plant cell cultures, this compound would likely undergo several metabolic processes following its uptake or synthesis.

Fatty acids are fundamental building blocks for more complex lipids that form cellular structures like membranes. nih.gov After hydrolysis of the methyl ester to the free fatty acid, octadec-10-en-6-ynoic acid can be activated by conversion to its coenzyme A (CoA) thioester, octadecenoyl-CoA. This activated form can then be incorporated into various lipid classes by acyltransferase enzymes. For example, it could be esterified to the glycerol (B35011) backbone to form triacylglycerols (for energy storage) or phospholipids (B1166683) (for cell membranes). nih.gov

Table 3: Potential Incorporation into Complex Lipids

Precursor Complex Lipid Class Resulting Structure Cellular Role
Octadec-10-en-6-ynoyl-CoA Phospholipids Phosphatidylcholine, Phosphatidylethanolamine, etc., containing the enyne fatty acid. Membrane structure and signaling

Organisms can modify fatty acids to produce a wide array of bioactive signaling molecules. nih.gov The unique enyne structure of octadec-10-en-6-ynoic acid makes it a potential precursor for a variety of downstream metabolites. Enzymatic processes such as oxidation, reduction, or chain shortening (via β-oxidation) could transform the initial molecule into new compounds with potentially different biological activities. oaepublish.comuniversiteitleiden.nl For instance, enzymes like lipoxygenases could introduce oxygen into the molecule, initiating pathways that lead to the formation of various oxylipins. These biotransformations are a key mechanism for generating chemical diversity from a single precursor molecule.

Advanced Analytical Techniques for Characterization of Methyl Octadec 10 En 6 Ynoate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is indispensable for determining the molecular architecture of Methyl octadec-10-en-6-ynoate. By interacting with electromagnetic radiation, the molecule provides distinct signals that correspond to its specific functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. aocs.org For this compound, ¹H and ¹³C NMR spectra offer precise data on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum allows for the identification and quantification of various protons in the molecule. magritek.commagritek.com Key signals include a sharp singlet for the methyl ester protons (–OCH₃) typically found around 3.6-3.7 ppm. The olefinic protons (–CH=CH–) at the C10 and C11 positions would appear as a multiplet in the range of 5.3-5.5 ppm. Protons adjacent to the triple bond (propargylic protons at C5 and C8) and the double bond (allylic protons at C9 and C12) would resonate in the region of 2.0-2.8 ppm. The α-methylene protons next to the carbonyl group (C2) are expected around 2.3 ppm, while the terminal methyl group (C18) would appear as a triplet near 0.9 ppm. magritek.com The remaining methylene (B1212753) protons of the alkyl chain form a complex, overlapping signal around 1.2-1.6 ppm. magritek.com

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 174 ppm. The sp²-hybridized carbons of the double bond (C10, C11) would resonate in the 120-135 ppm region, while the sp-hybridized carbons of the triple bond (C6, C7) are found in a characteristic range of 80-90 ppm. The methyl carbon of the ester group gives a signal around 51 ppm. The various methylene carbons along the chain appear between 22 and 35 ppm, with the terminal methyl carbon resonating at approximately 14 ppm. aocs.org

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. A COSY spectrum reveals correlations between coupled protons (e.g., between the olefinic protons and their adjacent allylic protons), helping to piece together the spin systems of the carbon chain. magritek.commagritek.com An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals, which is especially useful for resolving the complex methylene region of the spectrum. magritek.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for fatty acid methyl esters and related structures. aocs.orgmagritek.com

Carbon PositionFunctional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1C=O (Ester)-~174.2
OCH₃Ester Methyl~3.67 (s)~51.4
2α-CH₂~2.30 (t)~34.1
3CH₂~1.63 (m)~24.9
4, 5Propargylic CH₂~2.15 (m)~18-20
6, 7C≡C (Alkyne)-~80-85
8, 9Allylic/Propargylic CH₂~2.75 (m)~25-28
10, 11CH=CH (Alkene)~5.40 (m)~128-132
12Allylic CH₂~2.05 (m)~27.2
13-17(CH₂)₅~1.30 (br m)~22-32
18Terminal CH₃~0.88 (t)~14.1

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For fatty acid methyl esters (FAMEs), both electron ionization (EI) and electrospray ionization (ESI) methods are employed. rsc.org

Electron Ionization (EI): EI is a hard ionization technique that generates numerous fragment ions, providing a detailed structural fingerprint. jeol.com For this compound, the molecular ion peak (M⁺) at m/z 292 would likely be weak or absent, a common characteristic for long-chain unsaturated esters. jeol.comjeol.com A prominent and diagnostic fragment in the EI spectra of FAMEs is the ion at m/z 74, resulting from a McLafferty rearrangement involving the methyl ester group. researchgate.net Other significant fragments would arise from the cleavage of C-C bonds. Specifically, cleavage at the positions allylic to the double bond and propargylic to the triple bond is expected due to the stability of the resulting carbocations. The fragmentation pattern would thus help to locate the positions of the ene and yne functionalities within the alkyl chain. libretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. rsc.org This method is advantageous for confirming the molecular weight of the compound, as it minimizes fragmentation. Tandem mass spectrometry (MS/MS) of the ESI-generated parent ion can be used to induce fragmentation and obtain structural information, often revealing the positions of unsaturation through characteristic losses. shimadzu.com

Table 2: Expected Mass Spectrometry Fragments for this compound (EI mode) Fragmentation patterns are predicted based on general rules for FAMEs. researchgate.netlibretexts.org

m/zProposed Fragment IdentityFragmentation Pathway
292[M]⁺Molecular Ion
261[M-OCH₃]⁺Loss of the methoxy (B1213986) group from the ester
233[M-C₄H₉]⁺Cleavage at the allylic position (C12)
74[C₃H₆O₂]⁺McLafferty rearrangement (characteristic of methyl esters)
VariousAlkyl/Alkenyl/Alkynyl chainsCleavage along the carbon chain, particularly around the C=C and C≡C bonds

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. libretexts.org The C=C stretching of the alkene at C10 would appear as a band around 1650 cm⁻¹, while the C≡C stretching of the alkyne at C6 would produce a weaker but sharp absorption in the 2100-2260 cm⁻¹ range. libretexts.orglibretexts.org Stretching vibrations for sp² C-H bonds (at the double bond) are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain appear just below 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. The C=C and C≡C stretching vibrations, which can be weak in the IR spectrum, often produce strong signals in the Raman spectrum, making it a valuable tool for characterizing unsaturated systems. nih.govnih.gov The symmetric C≡C stretch (around 2100-2250 cm⁻¹) and C=C stretch (around 1650 cm⁻¹) are typically prominent. nih.gov This makes Raman spectroscopy an excellent method for confirming the presence and studying the electronic environment of the ene and yne functionalities. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H (sp³ methyl/methylene)Stretch2850–29602850–2960
C-H (sp² alkene)Stretch3010–30403010–3040
C=O (ester)Stretch~1740 (Strong)~1740 (Weak)
C=C (alkene)Stretch~1650 (Variable)~1650 (Strong)
C≡C (internal alkyne)Stretch~2200 (Weak to medium)~2200 (Strong)
C-O (ester)Stretch1170–1250Variable
CH₂Rocking~720-

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural sources and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like FAMEs. perkinelmer.com The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

GC with Flame Ionization Detection (FID): GC-FID is a robust and widely used method for quantifying FAMEs. The FID detector provides a response that is proportional to the mass of carbon atoms eluting from the column, allowing for accurate quantification. scioninstruments.comnih.gov While highly sensitive and reliable for quantification, the FID does not provide structural information. ijastnet.com

GC with Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) combines the excellent separation power of GC with the identification capabilities of MS. thepharmajournal.comjmaterenvironsci.com As components elute from the GC column, they are directly ionized and analyzed by the mass spectrometer. This allows for the confirmation of the peak identity by comparing the obtained mass spectrum with library data or by interpreting the fragmentation pattern, making it the gold standard for the identification of FAMEs in complex mixtures. ijastnet.comnih.gov

Table 4: Typical Gas Chromatography Parameters for FAME Analysis

ParameterTypical Value/ConditionPurpose
ColumnCapillary column (e.g., DB-23, HP-88, SLB-IL100)Separation based on polarity and boiling point
Carrier GasHelium or HydrogenMobile phase to carry analyte through the column
Injection ModeSplit/SplitlessIntroduction of the sample onto the column
Oven ProgramTemperature gradient (e.g., 140°C to 240°C)Elution of compounds with a wide range of boiling points
DetectorFID or MSQuantification (FID) or Identification (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally sensitive compounds, although it is also widely applied to FAMEs.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). Separation is based on the polarity of the functional groups. The polar ester group of this compound would interact with the stationary phase, but separation from other FAMEs would primarily depend on differences in the polarity imparted by the double and triple bonds.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode and uses a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water or methanol). nih.govresearchgate.net Separation is based on hydrophobicity; longer alkyl chains and fewer polar functional groups lead to longer retention times. nih.gov RP-HPLC can effectively separate FAMEs based on both chain length and the degree of unsaturation. scielo.br For isomers, specialized techniques like silver ion HPLC (Ag⁺-HPLC), where a silver salt is incorporated into the stationary or mobile phase, can be used to achieve separation based on the number, position, and geometry of the double bonds. researchgate.net

Table 5: Typical High-Performance Liquid Chromatography Parameters for FAME Analysis

ParameterReverse-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Stationary PhaseNon-polar (e.g., C18, C8)Polar (e.g., Silica (B1680970), Cyano)
Mobile PhasePolar (e.g., Acetonitrile/Water, Methanol)Non-polar (e.g., Hexane/Isopropanol)
Separation PrincipleBased on hydrophobicity/polarityBased on polarity
Elution OrderLess polar compounds elute laterMore polar compounds elute later
DetectorUV (at low wavelengths, ~205 nm), MSUV, MS

Thin-Layer Chromatography (TLC) for Rapid Screening and Purification Monitoring

Thin-Layer Chromatography (TLC) is a highly effective, rapid, and cost-effective chromatographic technique extensively used for the qualitative analysis of lipid mixtures. researchgate.net It serves as an invaluable tool for both the rapid screening of reaction products and for monitoring the efficiency of purification processes involving fatty acid methyl esters (FAMEs) like this compound. oup.com The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action). rockefeller.edu

For a compound such as this compound, which possesses both an alkene and an alkyne functional group, TLC provides a straightforward method to visualize its presence and purity. The separation is based on the polarity of the molecules; less polar compounds travel further up the plate with the nonpolar mobile phase, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar silica gel and have lower Rf values. rockefeller.edu

Rapid Screening of Reactions

In the synthesis of this compound, TLC is instrumental for monitoring the reaction's progress. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, alongside the starting materials, one can observe the gradual disappearance of the reactant spots and the appearance of a new spot corresponding to the product. This allows for a quick determination of whether the reaction is proceeding as expected and when it has reached completion, preventing unnecessary reaction time and potential side-product formation.

Monitoring Purification

During the purification of this compound, typically by column chromatography, TLC is used to analyze the fractions collected from the column. Each fraction is spotted in a separate lane on a TLC plate. This allows for the identification of fractions containing the pure desired compound. Fractions showing a single spot with the expected Rf value are combined, while those containing impurities (visible as additional spots) are either discarded or subjected to further purification.

Experimental Parameters

Stationary Phase: For the analysis of FAMEs, the most common stationary phase is silica gel G60 on glass or aluminum plates. researchgate.netugm.ac.id A specialized technique known as argentation TLC, where the silica gel is impregnated with silver nitrate, can be employed for enhanced separation based on the degree and geometry of unsaturation. The silver ions interact reversibly with the π-electrons of the double and triple bonds, retarding the movement of unsaturated compounds compared to saturated ones. aocs.orgnih.gov This is particularly useful for separating isomers or compounds with varying degrees of unsaturation. dss.go.th

Mobile Phase: The choice of the mobile phase is critical for achieving good separation. For nonpolar lipids like FAMEs, mixtures of nonpolar and moderately polar organic solvents are used. The exact ratio can be adjusted to optimize the separation of specific components.

Interactive Table: Common TLC Solvent Systems for Fatty Acid Methyl Esters

The following table details typical solvent systems used for the separation of FAMEs. The polarity of the system can be fine-tuned by altering the solvent ratios to achieve optimal resolution.

Solvent System ComponentsTypical Ratio (v/v/v)Application Notes
Hexane : Diethyl Ether : Acetic Acid70:30:1A standard system for separating neutral lipids and FAMEs. researchgate.netresearchgate.net
Petroleum Ether : Diethyl Ether : Acetic Acid84:15:1Good for general lipid class separation. rockefeller.edu
Petroleum Ether : Chloroform3:1Used for separating FAMEs from other glycerides. ugm.ac.id
Acetone : Toluene : Water91:30:8Primarily used for separating more polar lipids, but can be adapted. researchgate.net

Visualization: Since this compound and similar FAMEs are colorless, various visualization techniques are required to see the separated spots on the TLC plate.

Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals is a common non-destructive method. Iodine reversibly adsorbs onto the hydrocarbon chains of the lipids, especially at the sites of unsaturation, revealing them as brown spots. rockefeller.eduugm.ac.id

Potassium Permanganate (B83412) Stain: Spraying the plate with a dilute solution of potassium permanganate (KMnO₄) is a destructive method that visualizes compounds with double or triple bonds as yellow-brown spots on a purple background.

Phosphomolybdic Acid: Spraying with a 10% solution of phosphomolybdic acid in ethanol (B145695) followed by heating causes lipids to appear as dark blue-green spots on a yellow-green background. aocs.org

Primulin Spray: A 0.05% solution of primulin in acetone/water can be sprayed on the plate, which makes the lipid spots fluorescent under UV light. This method is non-destructive. researchgate.netaocs.org

Click Chemistry: For alkyne-containing compounds like this compound, highly sensitive detection is possible. The TLC plate can be treated with an azide-functionalized fluorescent probe (e.g., 3-azido-7-hydroxycoumarin), which specifically reacts with the alkyne group via a "click" reaction, allowing for detection of sub-picomole quantities. nih.govnih.gov

Research Findings and Data Interpretation

The primary data point obtained from a TLC experiment is the Retention Factor (Rf), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interactive Table: Illustrative Rf Values of FAMEs on Silica Gel TLC

This table provides representative Rf values for different 18-carbon FAMEs to illustrate how unsaturation affects mobility in a typical nonpolar solvent system like Hexane:Diethyl Ether (90:10 v/v). Actual values can vary based on specific experimental conditions.

Compound NameStructureDegree of UnsaturationExpected Relative Rf Value
Methyl stearateC18:000.85
Methyl oleate (B1233923)C18:1 (one C=C)10.80
Methyl linoleateC18:2 (two C=C)20.75
This compound C18:2 (one C=C, one C≡C)2~0.75
Methyl linolenateC18:3 (three C=C)30.70

As shown in the table, increasing the degree of unsaturation generally leads to a slight increase in polarity and a corresponding decrease in the Rf value. This compound, with one double and one triple bond, would be expected to have an Rf value similar to that of Methyl linoleate. scholarsresearchlibrary.com By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, one can tentatively identify the compound. This rapid, comparative analysis makes TLC an essential technique in the characterization and handling of this compound.

Biological Activities and Mechanistic Investigations of Methyl Octadec 10 En 6 Ynoate

Antimicrobial Properties against Microorganisms (e.g., Bacteria, Fungi)

There is no specific information available in the scientific literature regarding the antimicrobial properties of Methyl octadec-10-en-6-ynoate against bacteria or fungi. While some fatty acid methyl esters have demonstrated antimicrobial efficacy, the activity of this particular compound has not been reported. nih.govscielo.brnih.govresearchgate.netscielo.br

Antioxidant Potential and Mitigation of Oxidative Stress

The antioxidant potential and its ability to mitigate oxidative stress for this compound have not been documented in scientific studies. Although unsaturated fatty acid esters, in general, are known to possess antioxidant properties, specific data for this compound is lacking. nih.govtandfonline.comnih.govmdpi.comresearchgate.net

Anti-inflammatory Effects in Cellular and in vitro Models

There are no research findings detailing the anti-inflammatory effects of this compound in cellular or in vitro models. Studies on other fatty acid methyl esters have suggested anti-inflammatory activity, but this cannot be specifically attributed to this compound. clinicaleducation.orgaip.orgmdpi.comscienceopen.comnih.govnih.gov

Interactions with Cellular Components and Influence on Membrane Dynamics

Specific details on the interactions of this compound with cellular components or its influence on membrane dynamics are not available in the current scientific literature. Fatty acids and their esters are known to be integral to cellular membranes and can influence their properties, but the specific role of this compound has not been investigated. nih.govmaastrichtuniversity.nl

Roles as Chemical Signals or Precursors for Signaling Molecules in Biological Systems

The role of this compound as a chemical signal or a precursor for signaling molecules in biological systems has not been established. While fatty acids and their derivatives are recognized as important signaling molecules, the specific involvement of this compound in these pathways is unknown. nih.govnih.govmayo.edufrontiersin.org

Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding the specific chemical compound “this compound.” Consequently, it is not possible to provide an article detailing its applications in chemical science and advanced materials research as outlined.

The search results did not yield any information on its use as a precursor for specialty chemicals, its role as a building block for polymers, or its contribution to green chemistry. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it is a theoretical structure not yet described in published research.

Therefore, the requested article on the applications of “this compound” cannot be generated at this time due to the absence of relevant research findings.

Emerging Research Directions and Future Perspectives on Methyl Octadec 10 En 6 Ynoate

Exploration of Novel and Sustainable Synthetic Routes with Enhanced Regio- and Stereoselectivity

There is no available literature detailing the synthesis of Methyl octadec-10-en-6-ynoate. Research into synthetic routes, whether novel, sustainable, or otherwise, has not been published. Consequently, there are no established methods to control the regio- and stereoselectivity of its synthesis.

Comprehensive Elucidation of Biotransformation Pathways and Enzymatic Mechanisms

No studies on the biotransformation of this compound have been found. The metabolic pathways, enzymatic interactions, and potential metabolites of this compound in biological systems remain unexplored.

Detailed Investigation of Molecular Mechanisms Underlying Reported Biological Activities

There are no reported biological activities for this compound in the scientific literature. Therefore, no investigations into the molecular mechanisms of action have been conducted.

Development of Advanced in situ Analytical Techniques for Real-Time Monitoring of Reactions and Biological Interactions

The absence of research on the synthesis or biological interactions of this compound means that no specific in situ analytical techniques have been developed for its real-time monitoring.

Strategies for Sustainable Production and Expanded Utilization within the Bioeconomy Framework

Given that no production methods for this compound have been documented, there are currently no strategies for its sustainable production or integration into the bioeconomy.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl octadec-10-en-6-ynoate, and what are their comparative efficiencies?

  • Methodological Answer : The compound can be synthesized via oxidation of unsaturated esters using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane. For example, methyl octadec-9-ynoate reacts with SeO₂/TBHP to yield positional isomers of mono-keto derivatives (e.g., 8-oxo and 11-oxo isomers) with varying yields (5–60%) . Alternative pathways include alkyne functionalization or esterification of pre-synthesized fatty acid derivatives. Comparative efficiency depends on reaction conditions (e.g., solvent, temperature) and catalyst selection.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of the ene and yne groups. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight and purity validation. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination. Data should be cross-referenced with computational models (e.g., density functional theory) to validate structural assignments .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via periodic GC-MS or HPLC analysis. Include inert atmosphere (N₂/Ar) conditions to assess oxidative stability. Statistical tools like ANOVA can evaluate significant differences in degradation rates. Document storage protocols in alignment with IUPAC guidelines for chemical stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields using design of experiments (DoE) approaches?

  • Methodological Answer : Apply Taguchi Experimental Design to identify critical parameters (e.g., catalyst loading, temperature, solvent ratio). For example, a 4-parameter L9 orthogonal array can optimize yield by calculating signal-to-noise (S/N) ratios and mean effects. Validation experiments at predicted optimal conditions (e.g., 37.574 S/N ratio for biodiesel optimization) ensure reproducibility . Advanced statistical software (e.g., Minitab, JMP) automates sensitivity analysis.

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data or reaction pathways?

  • Methodological Answer : Perform systematic reproducibility studies under standardized conditions. Cross-validate data using multiple techniques (e.g., NMR with 2D-COSY for isomer discrimination). For conflicting reaction mechanisms, use isotopic labeling (e.g., deuterated reagents) or kinetic isotope effects to trace pathways. Critically evaluate primary sources for methodological rigor, including peer-reviewed journals and validated datasets .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model interactions between the compound and catalysts (e.g., transition metals). Density Functional Theory (DFT) calculates activation energies for proposed reaction steps. Compare computed spectroscopic profiles (e.g., IR, NMR chemical shifts) with experimental data to validate models. Open-source tools like Gaussian or ORCA facilitate these analyses .

Methodological Best Practices

Q. How should researchers address challenges in synthesizing positional isomers of this compound?

  • Answer : Employ regioselective catalysts (e.g., Pd/Cu for alkyne-alkene coupling) to minimize isomer formation. Use column chromatography or preparative HPLC for purification, with mobile-phase optimization to resolve closely eluting isomers. Document retention times and Rf values for reproducibility .

Q. What statistical methods are appropriate for analyzing variability in biological activity data for derivatives of this compound?

  • Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For dose-response relationships, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Principal Component Analysis (PCA) can reduce dimensionality in multi-parametric datasets .

Data Presentation Guidelines

Q. What standards should be followed when reporting synthetic yields and purity?

  • Answer : Adhere to ACS Style Guide criteria: report yields as isolated masses (%), purity as HPLC/GC area percentages, and include error margins (±SD). Provide full spectral data (e.g., NMR δ values, integration ratios) in supplementary materials. State CAS numbers and supplier details for reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.